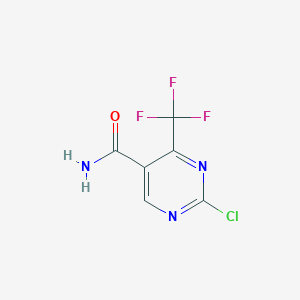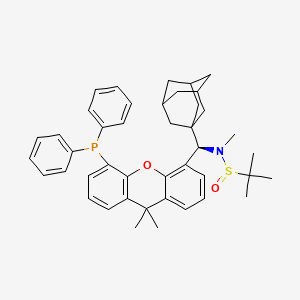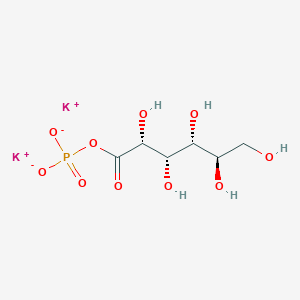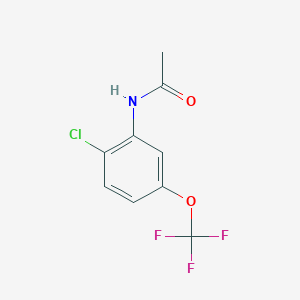
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is a pyrimidine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 5-position of the pyrimidine ring. Its molecular formula is C6H3ClF3N3O, and it has a molecular weight of approximately 225.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents to introduce the carboxamide group at the 5-position. One common method involves the use of amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the carboxamide group at the 5-position.
2-Chloro-5-(trifluoromethyl)pyrimidine: Has the trifluoromethyl group at the 5-position instead of the 4-position.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to the presence of the carboxamide group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H3ClF3N3O |
|---|---|
Molecular Weight |
225.55 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H3ClF3N3O/c7-5-12-1-2(4(11)14)3(13-5)6(8,9)10/h1H,(H2,11,14) |
InChI Key |
CYOLRLUHIXRIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















